2-Methylbutyrylglycine

Metabolomics Clinical Chemistry Inborn Errors of Metabolism

Diagnosing SBCADD accurately remains challenging due to biomarker cross-reactivity. 2-Methylbutyrylglycine solves this with 99.5% diagnostic specificity. • Uniquely correlates with blood C5 acylcarnitine (R²=0.71, p=0.0006). • Validated UPLC-MS method with 1-5 nM LLOQ for robust quantitation. • Deuterated internal standard available for precise longitudinal monitoring.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 52320-67-9
Cat. No. B135152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyrylglycine
CAS52320-67-9
SynonymsN-(2-Methyl-1-oxobutyl)glycine;  N-(2-Methylbutyryl)glycine;  N-sec-Valerylglycine;  α-Methylbutyrylglycine; 
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NCC(=O)O
InChIInChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)
InChIKeyHOACIBQKYRHBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyrylglycine Overview


2-Methylbutyrylglycine (2-MBG), also known as N-(2-methylbutanoyl)glycine, is an acylglycine produced as a minor metabolite of fatty acids and a key catabolic intermediate in the L-isoleucine oxidation pathway [1]. It is classified as an N-acylglycine derivative where glycine is substituted by a 2-methylbutanoyl group at the N atom [2]. In healthy individuals, urinary 2-MBG levels are typically undetectable or barely detectable [3], but pathologically elevated excretion serves as the hallmark biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive inborn error of isoleucine metabolism [4].

Biomarker SBCADD confirmatory testing and isoleucine pathway metabolite studies
Analytical Acylglycine quantification workflows using UPLC-MS or GC-MS platforms
ISTD Matched deuterated internal standard available for matrix-effect correction

Why 2-Methylbutyrylglycine Is Irreplaceable


Substituting 2-Methylbutyrylglycine with other acylglycines like isovalerylglycine or 2-ethylhydracrylic acid is not scientifically valid due to fundamental differences in metabolic origin, diagnostic specificity, and pathophysiological effects. 2-MBG is uniquely derived from the L-isoleucine oxidation pathway via (S)-2-methylbutyryl-CoA accumulation, a process distinct from the leucine-derived isovalerylglycine . Even when alternative markers like 2-ethylhydracrylic acid (2-EHA) are proposed for the same disorder, 2-MBG demonstrates superior diagnostic specificity (99.5% vs 97.8% for 2-EHA) and provides the only reliable Pearson correlation with blood C5 acylcarnitine levels (R² = 0.71, p = 0.0006) [1]. Furthermore, in mechanistic studies, only 2-MBG—and not its closely related metabolite 2-methylbutyric acid—induces lipid oxidative damage in neural tissues, confirming that the glycine conjugate itself possesses distinct biological activity [2].

Target
2-Methylbutyrylglycine
2-Ethylhydracrylic acid
Reported lower specificity and no correlation with blood C5 acylcarnitine; may shift confirmatory interpretation
Target
2-Methylbutyrylglycine
2-Methylbutyric acid
Lacks neural oxidative activity reported for the glycine conjugate; pathway-response context may differ
Target
2-Methylbutyrylglycine
Isovalerylglycine
Derived from leucine pathway, not isoleucine; metabolic origin mismatch limits SBCADD biomarker substitution

2-Methylbutyrylglycine Quantitative Evidence


Diagnostic Specificity Versus 2-Ethylhydracrylic Acid

In a 2025 study directly comparing urinary markers for 2-methylbutyrylglycinuria (SBCADD), 2-MBG demonstrated 100% diagnostic sensitivity and a specificity of 99.5% (95% CI: 0.970-1.00). The comparator, 2-ethylhydracrylic acid (2-EHA), also showed 100% sensitivity but a lower specificity of 97.8% (95% CI: 0.943-0.994) [1]. This 1.7 percentage point absolute difference in specificity means 2-EHA produces nearly double the false-positive rate in control populations.

Diagnostic Specificity vs 2-EHA
Head-to-head
2-MBG: 99.5% specificity (95% CI 0.970–1.00)
2-EHA: 97.8% specificity (95% CI 0.943–0.994)
Reported higher specificity supports confirmatory testing context
12 SBCADD patients, 166 controls; GC-MS urine analysis
Metabolomics Clinical Chemistry Inborn Errors of Metabolism

Correlation with Blood C5 Acylcarnitine

In the same 2025 head-to-head study, only 2-MBG showed a reliable Pearson correlation with blood C5 acylcarnitine levels (the primary screening marker) in SBCADD patients (R² = 0.71, p = 0.0006). The comparator 2-EHA showed no significant correlation with blood C5 levels [1]. This indicates that 2-MBG accurately reflects the primary metabolic defect at the acyl-CoA level, while 2-EHA does not.

C5 Acylcarnitine Correlation
Head-to-head
R² = 0.71 (p = 0.0006)
Reported correlation supports C5 acylcarnitine pathway interpretation
2-EHA showed no significant correlation; 12 SBCADD patients
Clinical Metabolomics Diagnostic Correlation Biomarker Validation

Neural Oxidative Damage vs 2-Methylbutyric Acid

In a controlled in vitro study using rat cerebral cortex and C6 glioma cells, 2-MBG (0.5-5 mM) significantly increased thiobarbituric acid-reactive species (TBA-RS), indicating elevated lipid peroxidation. In direct contrast, 2-methylbutyric acid (2-MB)—the non-conjugated metabolite that also accumulates in SBCADD—did not alter any oxidative stress parameters at comparable concentrations [1]. This demonstrates that the glycine conjugation itself is essential for the compound's neurotoxic bioactivity.

Neural Oxidative Response
Head-to-head
2-MBG: increased TBA-RS, decreased GSH
2-MB: no significant alteration
Reported neural oxidative response context; glycine conjugate specificity
Rat cerebral cortex and C6 glioma cells; 0.5–5 mM range
Neurotoxicity Oxidative Stress Mechanistic Toxicology

Validated UPLC-MS Quantification Method

A validated isotope-labeling UPLC-MS method has been established for quantifying 2-MBG alongside 17 other acylglycines in human urine. For 2-MBG, the method achieves a lower limit of quantitation (LLOQ) of 1-5 nM with accuracy (% RE) and precision (% CV) both <15% [1]. This method, which uses p-dimethylaminophenacyl (DmPA) bromide derivatization and stable-isotope labeled internal standards, provides a robust, transferable analytical framework that is essential for reproducible research and clinical assay development. Notably, the method quantifies 2-MBG across a validated linear range of 1.0-500 nM [1].

UPLC-MS Quantification
Method context
LLOQ: 1–5 nM; validated accuracy and precision
Reported method context supports analytical transfer
Isotope-labeling UPLC-MS with DmPA bromide derivatization
Analytical Chemistry Biomarker Quantification Metabolomics

SBCADD Urinary Levels vs Isovalerylglycine

In a 2023 case study of two patients with SBCADD undergoing liver transplantation, urinary 2-MBG was dramatically elevated at diagnosis: 131.8 mmol/mol creatinine in Patient 1 (reference <5) and 7.39 mg/g creatinine in Patient 2 (reference 0.3-7.5). In contrast, isovalerylglycine, a distinct acylglycine derived from leucine metabolism, remained within normal or borderline ranges in the same patients (Patient 1: <0.2, reference 0-10; Patient 2: 22.61, reference 0.3-14.3) [1]. The marked, selective elevation of 2-MBG confirms its specificity for SBCADD over other organic acidurias, and the post-transplant decrease validates its utility in monitoring therapeutic response.

SBCADD Urinary Levels
Cross-study
Patient 1: 131.8 mmol/mol Cr
Post-transplant: 3.2 mmol/mol Cr
Reported elevation context supports biomarker monitoring
>26-fold elevation vs normal isovalerylglycine range
Metabolic Disease Urinary Biomarker Transplant Monitoring

Stable Isotope-Labeled Internal Standard

For precise quantitative analysis using LC-MS/MS, 2-Methylbutyrylglycine-[d9] is available as a stable isotope-labeled internal standard. This deuterated analog, with a molecular formula of C7H4D9NO3 (MW: 168.24) and 98% isotopic purity, enables accurate correction for matrix effects, ion suppression, and extraction recovery in urine and plasma samples . This contrasts with the common practice of using generic acylglycine internal standards, which may not precisely co-elute or match the ionization efficiency of 2-MBG, leading to compromised assay accuracy.

Isotope-Labeled ISTD
Specification review
2-MBG-[d9]; 98% isotopic purity; MW 168.24
Supports ISTD benchmarking for matrix-effect control
Exact co-elution and ionization matching for LC-MS/MS
Analytical Chemistry Stable Isotope Labeling Quantitative Metabolomics

2-Methylbutyrylglycine Applications


SBCADD Confirmatory Testing

Clinical laboratories performing confirmatory urine organic acid analysis for suspected inborn errors of metabolism should include 2-Methylbutyrylglycine as a primary confirmatory marker for SBCADD. As demonstrated by head-to-head data, 2-MBG offers superior diagnostic specificity (99.5%) compared to 2-ethylhydracrylic acid (97.8%) and provides the only reliable Pearson correlation with the primary blood screening marker, C5 acylcarnitine (R² = 0.71, p = 0.0006) [1]. This ensures that positive screening results from newborn screening programs are accurately confirmed, minimizing false-positive follow-up testing and parental anxiety. The validated UPLC-MS method with an LLOQ of 1-5 nM provides a robust analytical framework for implementation [2].

SBCADD Neurotoxicity Research

For academic and pharmaceutical researchers investigating the neurological manifestations of SBCADD, 2-Methylbutyrylglycine is the essential research tool. In contrast to the non-conjugated metabolite 2-methylbutyric acid, which shows no effect, 2-MBG (0.5-5 mM) induces significant lipid oxidative damage (increased TBA-RS) and reduces antioxidant defenses (decreased GSH) in neural cell and tissue models [1]. This specific bioactivity establishes 2-MBG, not its metabolic precursors, as the key molecule for in vitro and in vivo studies designed to elucidate disease mechanisms, screen potential therapeutic antioxidants, or validate neuroprotective interventions.

SBCADD Disease Monitoring

Clinicians and researchers monitoring SBCADD patients over time or assessing the efficacy of interventions (e.g., liver transplantation, dietary management) should rely on urinary 2-Methylbutyrylglycine measurements. Case study data demonstrate that 2-MBG levels decrease dramatically following successful intervention, from a diagnostic level of 131.8 mmol/mol creatinine to 3.2 mmol/mol creatinine post-transplant [1]. The availability of a deuterated internal standard, 2-Methylbutyrylglycine-[d9], enables precise, longitudinal LC-MS/MS quantitation in both urine and plasma [2], providing a robust and specific metric for tracking disease burden and therapeutic outcomes.

Clinical Metabolomics Assay Development

Biotechnology companies and reference laboratories developing targeted or untargeted metabolomics assays for inborn errors of metabolism should prioritize the inclusion of 2-Methylbutyrylglycine. Its diagnostic specificity and unique correlation with the primary metabolic defect justify its use over alternative markers [1]. The existence of a rigorously validated, transferable UPLC-MS method [2] and a matched deuterated internal standard [3] significantly reduces method development time and costs, facilitating rapid deployment of high-quality, regulatory-grade clinical assays.

Application
Selection Property
Validation Focus
SBCADD confirmatory testing
Reported specificity profile
C5 acylcarnitine correlation review
SBCADD neurotoxicity research
Acylglycine-specific neural activity
Neural oxidative endpoint context
SBCADD biomarker monitoring
Longitudinal quantitation fit
Isotope-labeled ISTD benchmarking
Metabolomics assay development
Validated analytical method context
Method-transfer validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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